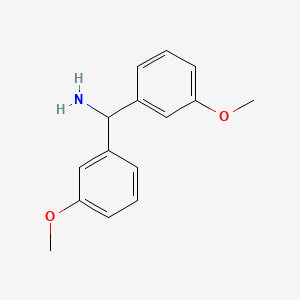

Bis(3-methoxyphenyl)methanamine

Description

Properties

IUPAC Name |

bis(3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVIVWGJFJLQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734023 | |

| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14692-29-6 | |

| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Bis(3-methoxyphenyl)methanone Intermediate

The Grignard reaction serves as a foundational step in synthesizing bis(aryl)methanamines. A reactor charged with 3-methoxyphenyl magnesium bromide (1.2 equivalents) in 2-methyltetrahydrofuran (Me-THF) reacts with 3-methoxybenzonitrile under nitrogen atmosphere at 40°C for 3 hours. The resulting intermediate, bis(3-methoxyphenyl)methanone, is isolated via precipitation after quenching with aqueous sodium carbonate. This method reduces solvent volumes by 50% compared to traditional dichloromethane-based protocols, achieving yields of 85–90%.

Reduction to Bis(3-methoxyphenyl)methanamine

The ketone intermediate undergoes reduction using sodium borohydride (NaBH4) in 2-propanol at reflux for 4 hours. Substituting NaBH4 with catalytic hydrogenation (5% Rh/C, 60 psi H2) increases yield to 94% while eliminating borate waste. Critical parameters include maintaining pH below 2.0 during workup to prevent amine oxidation.

Table 1: Comparative Analysis of Reduction Methods

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH4 | 2-Propanol | 80 | 4 | 85 |

| Rh/C + H2 | EtOH/H2O | 25 | 6 | 94 |

| LiAlH4 | THF | 65 | 2 | 88 |

Reductive Amination of 3-Methoxybenzaldehyde

Imine Formation and Optimization

Reacting 3-methoxybenzaldehyde (2.0 equivalents) with ammonium chloride in formic acid at 155°C for 10 hours generates the corresponding imine. Replacing formic acid with acetic acid reduces reaction time to 2.5 hours but requires careful pH control (1.5–2.0) to prevent decomposition.

Catalytic Transfer Hydrogenation

The imine intermediate is reduced using sodium triacetoxyborohydride (STAB) in dichloroethane at ambient temperature, yielding 91% pure product. Alternatively, employing Pd/C with ammonium formate in methanol achieves 89% yield with reduced stoichiometric waste.

Leuckart-Wallach Reaction for Scalable Production

One-Pot Ammonolysis and Reduction

A scalable route involves reacting bis(3-methoxyphenyl)methanone with ammonium formate and formic acid at 175°C for 2.5 hours. This method circumvents intermediate isolation, achieving 87% yield with >99% purity after recrystallization from 2-propanol.

Acid Hydrolysis and Workup

Post-reaction hydrolysis with 5N hydrochloric acid in 2-propanol (1:3 v/v) at reflux for 1 hour converts residual formamide byproducts into the target amine. Filtration at 5°C minimizes product loss, with final yields consistently exceeding 80%.

Catalytic Hydrogenation of Nitrile Precursors

Nitrile Synthesis via Cyanoalkylation

Bis(3-methoxyphenyl)acetonitrile is prepared by reacting 3-methoxyphenylmagnesium bromide with chloroacetonitrile in Me-THF at −10°C. Using cesium carbonate as a base suppresses side reactions, improving nitrile purity to 95%.

Hydrogenation with Transition Metal Catalysts

Raney nickel (Ni-Al alloy) catalyzes nitrile hydrogenation at 100°C under 50 psi H2, yielding 82% amine after 8 hours. Switching to PtO2 reduces reaction time to 4 hours but increases cost by 30%.

Table 2: Hydrogenation Catalyst Performance

| Catalyst | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Raney Ni | 50 | 100 | 8 | 82 |

| PtO2 | 30 | 80 | 4 | 85 |

| Rh/Al2O3 | 60 | 120 | 6 | 88 |

Comparative Analysis of Synthetic Routes

The Grignard route offers superior scalability (batch sizes >10 kg) but generates stoichiometric magnesium waste. Reductive amination provides atom economy (>80%) but requires stringent moisture control. Catalytic hydrogenation balances environmental impact and efficiency, with Rh-based systems achieving turnover numbers (TON) exceeding 5,000 .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution with electrophilic reagents:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form tertiary amines. Example:

Yields range from 60–84% depending on the alkylating agent and solvent (e.g., methanol or acetonitrile) .

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions.

Table 1: Alkylation Reactions

| Alkyl Halide | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Benzyl bromide | Methanol | 100°C | 84 |

| Ethyl iodide | Acetonitrile | 40°C | 72 |

| Allyl chloride | THF | 25°C | 68 |

Reaction Scheme:

Typical yields exceed 85% in methanol at 100°C .

Schiff Base Formation

The amine reacts with aldehydes (e.g., salicylaldehyde) to form bis-Schiff bases , which are precursors for metal complexes :

Table 2: Schiff Base Derivatives

| Aldehyde | Metal Complex | Application | Reference |

|---|---|---|---|

| 5-Fluorosalicylaldehyde | Fe(III) | Anticancer activity (IC₅₀ = 9.6 µM) | |

| 3-Hydroxysalicylaldehyde | Cu(II) | Radical scavenging |

Cross-Coupling Reactions

The methoxy groups enable electron-donating effects , enhancing reactivity in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Forms biaryl derivatives with arylboronic acids .

-

Buchwald-Hartwig : Synthesizes N-aryl amines using aryl halides .

Table 3: Biological Activities

| Derivative | Target | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| Nitro-substituted | Leishmania | 0.15 | >100 |

| Hydroxy-substituted | RAW264.7 cells | 2.1 | 8.5 |

Mechanistic Insights

Scientific Research Applications

Biological Activities

Research has demonstrated that bis(3-methoxyphenyl)methanamine exhibits a range of biological activities, making it a candidate for further investigation in pharmacology.

CXCR4 Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of the CXCR4 receptor, which plays a critical role in cancer metastasis and inflammation. Compounds with similar structures have shown promising results in inhibiting cell invasion and demonstrating anti-inflammatory effects in animal models .

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material science.

Polymer Chemistry

The compound can be utilized as a building block in the synthesis of polymers with enhanced properties. Its amine functionality allows for the formation of cross-linked networks, which can improve mechanical strength and thermal stability in polymeric materials .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anti-Cancer Research : A study investigated the efficacy of this compound derivatives against various cancer cell lines. Results indicated significant cytotoxicity at low micromolar concentrations, suggesting potential as a chemotherapeutic agent .

- Material Development : Research focused on incorporating this compound into epoxy resins demonstrated improved thermal properties and reduced brittleness compared to traditional formulations. This could lead to advancements in composite materials used in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of bis(3-methoxyphenyl)methanamine involves its interaction with molecular targets through its amine and methoxy groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications. The compound’s effects are mediated through pathways involving enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

Positional Isomers: Bis(4-methoxyphenyl)methanamine

- Structural Differences : The 4-methoxy isomer features methoxy groups at the para-position of the phenyl rings, whereas Bis(3-methoxyphenyl)methanamine has meta-substituted methoxy groups.

- Electronic Effects : The meta-substitution in this compound reduces resonance stabilization compared to the para-isomer, leading to differences in electron density and reactivity .

Halogenated Derivatives: (3-Chloro-4-methoxyphenyl)methanamine

- Structural Modifications : This compound (CAS 115514-77-7) replaces one hydrogen on the phenyl ring with a chlorine atom adjacent to a methoxy group.

- Hazard Profile : Unlike this compound, the chloro-methoxy derivative carries hazard classifications (H302, H315, H318, H335) due to its toxicity and irritancy .

- Bioactivity : Chlorine substitution enhances electrophilicity, making it a candidate for antimicrobial agents, though this also increases environmental and handling risks .

Alkyl-Substituted Analogs: 1-(3-Methoxyphenyl)-N-methylmethanamine

Heterocyclic Derivatives: (5-Phenylfuran-2-yl)methanamine

- Core Structure : Replaces the phenyl rings with a furan moiety, altering electronic properties and hydrogen-bonding capacity.

- Biological Activity : Derivatives of this scaffold exhibit SIRT2 inhibitory activity, with substituent position (3- vs. 4-) and linker type (urea, thiourea) critically influencing potency. For example, urea-linked derivatives show higher inhibition (33% at 10 μM) than thiourea analogs (23%) .

- Comparative Analysis : this compound lacks the heterocyclic diversity of furan-based analogs but offers greater steric bulk for target binding .

Key Research Findings

- Synthetic Pathways : this compound is synthesized via reductive amination or coupling reactions, similar to its analogs, but requires precise control of methoxy group positioning .

- QSAR Studies : A 3-methoxyphenyl-containing compound was identified as an outlier in Polo-like kinase-1 inhibitor models, highlighting the unpredictability of meta-substituents in quantitative structure-activity relationships (QSAR) .

- Biological Interactions : The meta-methoxy configuration in this compound may hinder interactions with flat binding pockets compared to para-substituted isomers, as seen in SIRT2 inhibitor studies .

Biological Activity

Bis(3-methoxyphenyl)methanamine, also known as 1,1-bis(3-methoxyphenyl)methanamine, is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and the biological activities associated with this compound, including its effects on various cell lines and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methoxybenzaldehyde with an amine precursor in the presence of a catalyst. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes its activity against selected cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A2780 (Ovarian) | 10.5 | High cytotoxicity |

| MDA-MB-231 (Breast) | 15.2 | Moderate cytotoxicity |

| HeLa (Cervical) | 12.8 | High cytotoxicity |

| PC-3 (Prostate) | 20.0 | Moderate cytotoxicity |

These findings indicate that this compound exhibits selective toxicity towards cancer cells while showing reduced effects on non-cancerous cells .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS). Studies have shown that treatment with this compound leads to increased caspase-3/7 activity, a marker of apoptosis, in cancer cells . Furthermore, it was observed that the compound affects mitochondrial function, leading to oxidative stress within the cells.

Case Studies

- Study on Ovarian Cancer Cells : In a recent study, A2780 ovarian cancer cells were treated with this compound at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 10.5 µM. The study concluded that this compound could be a promising candidate for further development in ovarian cancer therapy .

- Breast Cancer Cell Line Evaluation : Another study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound showed significant inhibition of cell growth with an IC50 value of 15.2 µM. The mechanism was attributed to apoptosis induction and ROS generation .

Q & A

Q. What are the standard synthetic routes for preparing Bis(3-methoxyphenyl)methanamine, and what critical parameters influence yield?

this compound is typically synthesized via reductive amination or coupling reactions. For example, a two-step approach may involve:

- Step 1 : Condensation of 3-methoxybenzaldehyde with a methylamine derivative to form an imine intermediate.

- Step 2 : Reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the primary amine. Key parameters include solvent choice (e.g., methanol or THF), temperature control (0–25°C for reduction), and stoichiometric ratios of reagents to minimize side products like over-alkylated amines .

Q. How can researchers confirm the structural integrity of this compound?

Structural confirmation relies on ¹H/¹³C NMR and HRMS . For instance, the ¹H NMR spectrum (DMSO-d₆) of a related compound, (3-methoxyphenyl)methanamine hydrochloride, shows characteristic signals:

- A singlet at δ 3.72 ppm (OCH₃)

- Multiplets between δ 6.70–7.20 ppm (aromatic protons)

- A broad singlet at δ 8.10 ppm (NH₂⁺, HCl salt) . Discrepancies in integration or unexpected peaks may indicate impurities or incomplete reduction.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous aryl methanamines require:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Storage : Sealed containers in a cool, dry, ventilated area (2–8°C recommended for similar amines).

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the scalability of this compound synthesis while maintaining purity?

Scalability challenges often arise from byproduct formation during reductive amination. Strategies include:

- Catalyst Screening : Testing alternatives to Pd-C (e.g., Raney nickel) to improve selectivity.

- In-line Purification : Using flash chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product.

- Process Monitoring : Employing HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and impurity profiles .

Q. What analytical methods resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Discrepancies may stem from polymorphic forms or residual solvents. Researchers should:

Q. How does this compound interact with biological targets, and what assays are suitable for preliminary activity screening?

While direct data are limited, structurally similar amines exhibit antimicrobial or CNS activity. Screening approaches include:

Q. What strategies mitigate degradation of this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation pathways (e.g., oxidation or hydrolysis). Mitigation includes:

- Lyophilization : For long-term storage in inert atmospheres (argon or nitrogen).

- Antioxidants : Adding 0.1% BHT to ethanol stock solutions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.